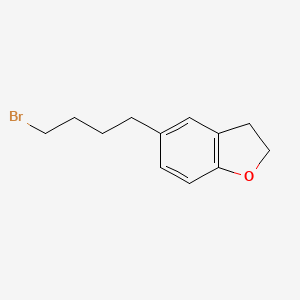

5-(4-Bromobutyl)-2,3-dihydrobenzofuran

CAS No.:

Cat. No.: VC18165600

Molecular Formula: C12H15BrO

Molecular Weight: 255.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrO |

|---|---|

| Molecular Weight | 255.15 g/mol |

| IUPAC Name | 5-(4-bromobutyl)-2,3-dihydro-1-benzofuran |

| Standard InChI | InChI=1S/C12H15BrO/c13-7-2-1-3-10-4-5-12-11(9-10)6-8-14-12/h4-5,9H,1-3,6-8H2 |

| Standard InChI Key | HNLAEPQHFCNISD-UHFFFAOYSA-N |

| Canonical SMILES | C1COC2=C1C=C(C=C2)CCCCBr |

Introduction

Chemical Identification and Structural Characteristics

Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 5-(4-bromobutyl)-2,3-dihydro-1-benzofuran. Its molecular formula is C₁₃H₁₅BrO, with a molecular weight of 267.16 g/mol. The structure consists of a benzofuran ring system (a fused benzene and furan ring) saturated at the 2,3-positions, with a 4-bromobutyl substituent at the 5-position .

Synthesis and Manufacturing Processes

Key Synthetic Routes

The synthesis of 5-(4-bromobutyl)-2,3-dihydrobenzofuran can be inferred from methods used for analogous dihydrobenzofuran derivatives. A patent by Caming Pharmaceutical Ltd. (CN102942542A) outlines a general approach for 2,3-dihydrobenzofuran compounds involving oxidation, reduction, and halogenation steps :

-

Oxidative Cyclization: Starting from a phenolic precursor, ruthenium trichloride/sodium periodate catalyzes the formation of the dihydrobenzofuran core.

-

Alkylation: Introduction of the bromobutyl group via nucleophilic substitution using 1,4-dibromobutane or similar reagents.

-

Purification: Column chromatography or recrystallization to achieve >98% purity .

Table 1: Representative Synthetic Pathway

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Oxidative cyclization | RuCl₃·H₂O, NaIO₄, H₂O/EtOAc, 20–30°C | 65–70 |

| 2 | Alkylation | 1,4-Dibromobutane, K₂CO₃, DMF, 70°C | 50–60 |

| 3 | Purification | Ethyl acetate/hexane recrystallization | 90–95 |

Optimization Challenges

-

Selectivity: Competing reactions at the benzofuran oxygen may lead to byproducts.

-

Bromine Stability: The 4-bromobutyl chain is prone to elimination under acidic or high-temperature conditions, necessitating inert atmospheres and low-temperature processing .

Physicochemical Properties

Physical State and Solubility

Based on analogs like 5-(2-bromoethyl)-2,3-dihydrobenzofuran :

-

Appearance: Off-white to light yellow crystalline solid.

-

Melting Point: Estimated 85–90°C (lower than the 2-bromoethyl analog due to increased alkyl chain length).

-

Solubility: Sparingly soluble in water (<0.1 mg/mL), highly soluble in polar aprotic solvents (DMF, DMSO).

Table 2: Comparative Physicochemical Data

| Property | 5-(4-Bromobutyl)-2,3-dihydrobenzofuran | 5-(2-Bromoethyl)-2,3-dihydrobenzofuran |

|---|---|---|

| Molecular Weight (g/mol) | 267.16 | 227.10 |

| Density (g/cm³) | ~1.35 | 1.459 |

| LogP (Predicted) | 3.2 | 2.8 |

Pharmacological and Industrial Applications

Pharmaceutical Intermediate

The compound’s primary application lies in synthesizing antimuscarinic agents. For example, 5-(2-bromoethyl)-2,3-dihydrobenzofuran is a key intermediate in Darifenacin production, a medication for overactive bladder syndrome . The 4-bromobutyl variant may serve similar roles in:

-

Neurological Agents: Modulating acetylcholine receptors.

-

Anticancer Drugs: As a alkylating agent in targeted therapies .

Material Science

The bromine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura) for polymer synthesis, though this application remains underexplored.

Future Research Directions

-

Synthetic Methodology: Developing catalytic asymmetric routes for enantioselective synthesis.

-

Biological Screening: Evaluating anticancer and antimicrobial activity in vitro.

-

Green Chemistry: Replacing hazardous solvents (DMF) with ionic liquids or supercritical CO₂.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume